
Gardneramine
Overview
Description
Gardneramine is a monoterpenoid indole alkaloid found in various species of the Gardneria plant, including Gardneria nutans Sieb., Gardneria multiflora Makino, and Gardneria ovata Wall . This compound is known for its significant central nervous system depressive effects and has been a subject of interest in natural product research due to its unique carbon skeleton and potential bioactivities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gardneramine can be synthesized through a series of chemical reactions involving the extraction of the compound from Gardneria species. The extraction process typically involves protein precipitation with methanol, followed by separation using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) . The analytes are separated on an Agilent ZORBAX Eclipse Plus C18 column using a gradient elution of acetonitrile and 0.1% formic acid in water at a flow rate of 0.3 mL/min .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely involves large-scale extraction from Gardneria plants, followed by purification using advanced chromatographic techniques. The process would require optimization to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Gardneramine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Pharmacokinetics
Recent studies have established a robust analytical method using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) to quantify gardneramine in biological samples. This method demonstrated:
- Sensitivity : The lower limit of quantification was established at 1.0 ng/mL, suitable for preclinical studies .
- Distribution : Pharmacokinetic studies revealed rapid elimination post-intravenous administration in rats, with significant tissue distribution observed .
Scientific Research Applications
This compound's unique properties lend themselves to various research applications across disciplines:
Pharmacological Studies
- Investigated for its potential as a hypotensive agent.
- Explored for its central depressive effects, which may provide insights into new anesthetic agents .
Neuroscience Research
- Used to study neuromuscular transmission and ganglionic blocking mechanisms.
- Provides a model for understanding the interactions between alkaloids and neural pathways .
Gastrointestinal Studies
- Its inhibitory effects on smooth muscle movement make it a candidate for research into gastrointestinal disorders.
- Potential applications in treating conditions characterized by excessive motility or spasms.
Case Studies
Several studies have highlighted the pharmacological effects of this compound:
- Study on Pharmacokinetics : A study conducted on rats demonstrated the pharmacokinetic profile of this compound after intravenous administration, detailing the concentration-time profiles and key pharmacokinetic parameters such as half-life and volume of distribution .
- Hypotensive Effect Study : Research indicated that this compound effectively lowers blood pressure in rabbit models, providing a basis for exploring its use in managing hypertension.
Mechanism of Action
Gardneramine exerts its effects through several mechanisms:
Central Nervous System Depression: It acts on the central nervous system to produce a depressive effect, likely by inhibiting neuromuscular transmission.
Vasodilation: this compound has a peripheral vascular diastolic effect, leading to vasodilation and a reduction in blood pressure.
Myocardial Inhibition: It directly inhibits myocardial activity, contributing to its hypotensive effects.
Comparison with Similar Compounds
Gardneramine is unique among monoterpenoid indole alkaloids due to its specific bioactivities. Similar compounds include:
Quinamine (CAS#464-85-7): Another monoterpenoid indole alkaloid with similar structural features but different bioactivities.
Conquinamine (CAS#464-86-8): Shares structural similarities with this compound but has distinct pharmacological properties.
Dihydrocinchonamine (CAS#10283-68-8): A related compound with different physicochemical properties and bioactivities.
These compounds share structural similarities with this compound but differ in their individual atoms, functional groups, and substructures, leading to variations in their physicochemical properties and bioactivities .
Biological Activity
Gardneramine, a monoterpenoid indole alkaloid, has garnered attention due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which contributes to its biological activity. It is an indole alkaloid that exhibits a variety of pharmacological effects, particularly on the central nervous system (CNS) and cardiovascular system.
1. Central Nervous System Activity
This compound has been shown to possess significant CNS depressant effects. In various studies, it exhibited:
- Hypnotic effects : Prolongation of hexobarbital sleep time in animal models.
- Analgesic properties : A slight analgesic effect was noted, alongside antagonistic actions against convulsions induced by nicotine .
- Motor coordination impairment : this compound caused motor incoherence and reduced spontaneous motor activity in mice .
2. Cardiovascular Effects
The compound demonstrates notable cardiovascular effects:
- Hypotensive effects : this compound produces a hypotensive effect through peripheral vasodilation and direct depressive actions on the myocardium .
- Ganglion blocking activity : It has been shown to inhibit contractions in smooth muscle organs, with a potency comparable to hexamethonium, indicating potential use as a ganglionic blocker .
This compound's biological activities are attributed to its interaction with various receptors and ion channels:
- Nicotinic receptor antagonism : It selectively inhibits nicotinic receptors, which is crucial for its muscle-relaxant properties .
- Calcium channel modulation : The compound may influence calcium influx through voltage-dependent and receptor-operated calcium channels, contributing to its vasorelaxant effects .
Pharmacokinetics
Recent studies have utilized advanced analytical methods like UHPLC-MS/MS to investigate the pharmacokinetics of this compound in vivo. Key findings include:
- Absorption and distribution : After intravenous administration in rats, this compound displayed rapid elimination from plasma with significant tissue distribution characteristics .
- Stability and recovery : The method validated for measuring this compound showed high recovery rates (≥88%) across various biological samples, indicating reliability in pharmacokinetic assessments .
Table 1: Pharmacokinetic Parameters of this compound in Rats
Parameter | Value |
---|---|
Half-life (t½) | Short |
Volume of distribution | High |
Clearance rate | Rapid |
Properties
CAS No. |
34274-91-4 |
---|---|
Molecular Formula |
C23H28N2O5 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
(1R,12S,13S,16Z,17R,19S)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene |
InChI |
InChI=1S/C23H28N2O5/c1-26-6-5-12-10-25-15-9-23-18(25)7-13(12)14(15)11-30-22(23)24-20-16(27-2)8-17(28-3)21(29-4)19(20)23/h5,8,13-15,18H,6-7,9-11H2,1-4H3/b12-5+/t13-,14-,15-,18-,23-/m0/s1 |
InChI Key |
RIMDDIPKIZTBHU-MTPHOHJNSA-N |
SMILES |
COCC=C1CN2C3CC1C4C2CC35C6=C(C(=CC(=C6OC)OC)OC)N=C5OC4 |
Isomeric SMILES |
COC/C=C/1\CN2[C@H]3C[C@@H]1[C@H]4[C@@H]2C[C@@]35C6=C(C(=CC(=C6OC)OC)OC)N=C5OC4 |
Canonical SMILES |
COCC=C1CN2C3CC1C4C2CC35C6=C(C(=CC(=C6OC)OC)OC)N=C5OC4 |
Appearance |
Powder |
Synonyms |
gardneramine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary pharmacological effect of Gardneramine?
A1: this compound is a monoterpenoid indole alkaloid primarily known for its ganglion blocking effects. [, , ] This means it interferes with the transmission of nerve impulses through ganglia, which are clusters of nerve cell bodies found outside the central nervous system.
Q2: How does this compound compare to other ganglion blockers in terms of potency and duration of action?
A2: Studies comparing this compound to Hexamethonium, a standard ganglion blocker, showed that this compound's effect is approximately half as potent in rabbits and a quarter as potent in rats. [] Additionally, the duration of action for this compound is shorter compared to Hexamethonium. []
Q3: Where does this compound exert its ganglion blocking effect?
A3: Research suggests that this compound primarily acts by blocking nicotinic receptors within ganglia. This conclusion is based on its selective inhibition of Dimethylphenylpiperazinium (DMPP)-induced contractions in the dog urinary bladder, which are mediated by nicotinic receptors. []
Q4: Does this compound affect neuromuscular transmission?
A4: While this compound primarily acts on ganglia, studies show that it can also inhibit neuromuscular transmission to a lesser extent. [] This inhibition is weaker compared to d-Tubocurarine, a potent neuromuscular blocker. []
Q5: What is the chemical structure of this compound?
A6: this compound possesses a unique structure, featuring an iminoether ring as a masked oxindole moiety. [] Its structure has been elucidated through chemical modifications, spectroscopic analyses, and ultimately confirmed by X-ray crystallography. [, , ]
Q6: Are there any known structural analogs of this compound? How do their activities compare?
A7: Yes, several structurally related alkaloids have been isolated from Gardneria species, including Gardnerine, Gardnutine, and Hydroxygardnutine. [, ] These compounds exhibit varying degrees of ganglion blocking activity. For example, Gardnerine is less potent than this compound, while Gardnutine and Hydroxygardnutine demonstrate weaker effects on ganglionic transmission. []
Q7: Have any synthetic modifications been made to the this compound structure?
A8: Although specific details about synthetic modifications are limited in the provided research, the isolation and characterization of 18-Demethylthis compound [] and 18-Demethoxygardfloramine [] suggest that structural modifications are possible. Exploring these modifications could provide valuable insights into the structure-activity relationships of this compound and its derivatives.
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